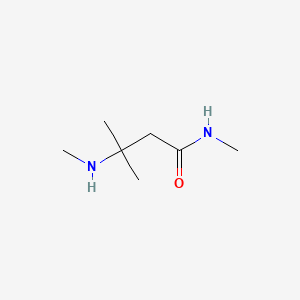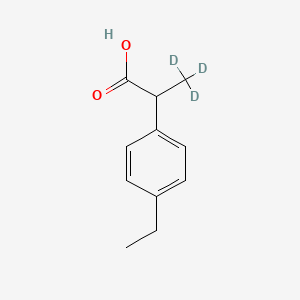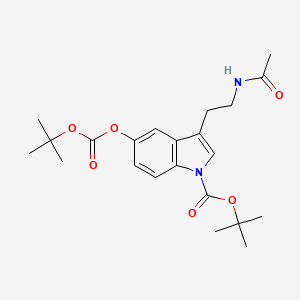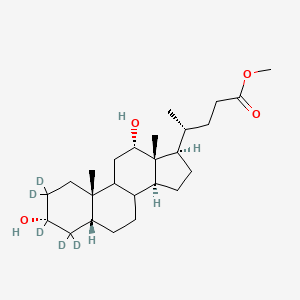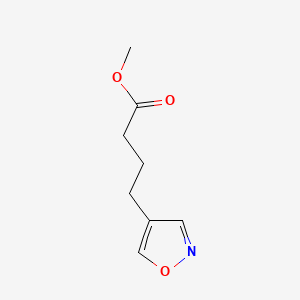![molecular formula C15H17N3O5S B589666 [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester CAS No. 72810-57-2](/img/structure/B589666.png)
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester involves several steps. One common method includes the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with 3-methylaniline. The reaction is typically carried out in water at room temperature, followed by heating to 90°C for a minimum of 3 hours . After the reaction is complete, the mixture is cooled, and the product is precipitated out and isolated by vacuum filtration .
Análisis De Reacciones Químicas
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Aplicaciones Científicas De Investigación
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in the synthesis and analysis of other chemical compounds.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of various chemical products and materials.
Comparación Con Compuestos Similares
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester is similar to other compounds such as:
Carbamic acid, methyl-, 3-methylphenyl ester: This compound has a similar structure but differs in its functional groups and molecular weight.
Carbamic acid, 4-methylphenyl, methyl ester: This compound also has a similar structure but differs in its functional groups and molecular weight.
The uniqueness of this compound lies in its specific functional groups and its use as a reference standard in pharmaceutical testing .
Propiedades
Número CAS |
72810-57-2 |
|---|---|
Fórmula molecular |
C15H17N3O5S |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
ethyl N-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonylcarbamate |
InChI |
InChI=1S/C15H17N3O5S/c1-2-23-15(20)18-24(21,22)14-9-16-7-6-13(14)17-12-5-3-4-11(8-12)10-19/h3-9,19H,2,10H2,1H3,(H,16,17)(H,18,20) |
Clave InChI |
GGJBUCBJVLHVQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C |
SMILES canónico |
CCOC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO |
Sinónimos |
Ethyl [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


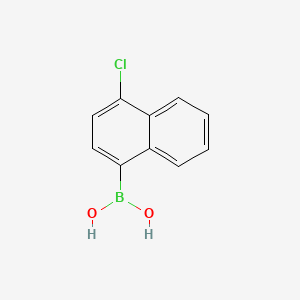

![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)
